Sodium trichloroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

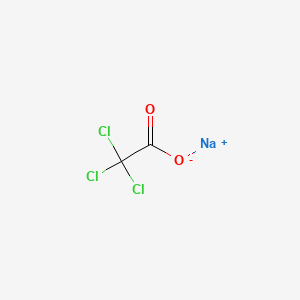

Sodium trichloroacetate is a chemical compound with the formula CCl₃CO₂Na. It is a white crystalline powder that is highly soluble in water, methanol, and ethanol. This compound is known for its use in increasing sensitivity and precision during transcript mapping and was previously used as an herbicide .

Mécanisme D'action

Target of Action

Sodium trichloroacetate primarily targets macromolecules such as proteins, DNA, and RNA . It is used as a precipitant for these macromolecules in clinical chemistry and biochemistry .

Mode of Action

The mode of action of this compound involves the formation of a trichloromethyl anion, a strong nucleophile, through decarboxylation . This anion can then attack various carbonyl functional groups, such as those found in aldehydes, carboxylic acid anhydrides, ketones, and acyl halides .

Biochemical Pathways

It is known that the trichloromethyl anion produced by this compound can interact with various carbonyl functional groups . This interaction can lead to alterations in the metabolic pathways involving these functional groups.

Pharmacokinetics

Its solubility in water and other polar solvents suggests that it may be readily absorbed and distributed in the body .

Result of Action

The primary result of this compound’s action is the precipitation of macromolecules such as proteins, DNA, and RNA . This can lead to changes in cellular function and structure. In addition, the formation of the trichloromethyl anion allows this compound to interact with various carbonyl functional groups, potentially leading to alterations in metabolic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its ability to form the trichloromethyl anion is dependent on the presence of suitably strong acids . Additionally, its solubility in water and other polar solvents can affect its distribution and bioavailability in the body .

Analyse Biochimique

Biochemical Properties

Sodium trichloroacetate plays a significant role in biochemical reactions due to its ability to act as a trichloromethyl-anion precursor. This reagent is useful for introducing the trichloromethyl group into other molecules. The decarboxylation of this compound produces the trichloromethyl anion, which is a strong nucleophile capable of attacking various carbonyl functional groups, such as aldehydes, carboxylic acid anhydrides, ketones, and acyl halides . This interaction is crucial for the Jocic–Reeve reaction, where the trichloromethyl anion adds to carbonyl compounds to form trichloromethyl carbinols .

Cellular Effects

This compound has been observed to influence various cellular processes. It is known to precipitate macromolecules, including proteins, DNA, and RNA, which can affect cellular metabolism and gene expression . The compound’s ability to precipitate proteins is particularly significant in proteomic studies, where it is used to isolate and analyze proteins . This compound can also impact cell signaling pathways by altering the stability and function of key signaling proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its decarboxylation to produce the trichloromethyl anion. This anion is a potent nucleophile that can interact with various biomolecules. For instance, it can attack carbonyl groups in aldehydes and ketones, leading to the formation of trichloromethyl carbinols . Additionally, this compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. This inhibition can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can decompose at higher temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in protein expression and metabolic flux. In vitro studies have shown that this compound can maintain its activity for extended periods, making it a reliable reagent for biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance sensitivity and precision in transcript mapping without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Animal studies have shown that high doses of this compound can lead to liver toxicity and other adverse outcomes . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to trichloromethyl anion. This anion can participate in various biochemical reactions, including the Jocic–Reeve reaction, where it adds to carbonyl compounds to form trichloromethyl carbinols . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes that regulate fatty acid metabolism, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is highly soluble in water, allowing it to diffuse easily across cell membranes . This compound can interact with transporters and binding proteins that facilitate its movement within the cell. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with proteins, DNA, and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The compound’s presence in the nucleus is particularly significant for its role in transcript mapping and gene expression studies .

Méthodes De Préparation

Sodium trichloroacetate is typically synthesized by neutralizing trichloroacetic acid with sodium hydroxide or sodium carbonate . The reaction is straightforward and involves mixing trichloroacetic acid with the base under controlled conditions to produce this compound and water:

CCl3COOH+NaOH→CCl3COONa+H2O

Industrial production methods often involve the use of sodium hydroxide due to its availability and cost-effectiveness .

Analyse Des Réactions Chimiques

Sodium trichloroacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Protonation: This compound can be protonated in the presence of strong acids, forming trichloroacetic acid.

Common reagents used in these reactions include strong acids for protonation and bases for decarboxylation. Major products formed from these reactions include trichloromethyl derivatives and trichloroacetic acid .

Applications De Recherche Scientifique

Sodium trichloroacetate has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Sodium trichloroacetate is similar to other trichloroacetates and chloroacetates, such as:

Sodium trifluoroacetate: This compound is also a weaker base due to the electron-withdrawing nature of the trifluoromethyl group.

Sodium chloroacetate: It has similar properties but with fewer chlorine atoms, making it less reactive compared to this compound.

Sodium acetate: This is a much weaker base and lacks the electron-withdrawing groups present in this compound.

This compound is unique due to its strong electron-withdrawing trichloromethyl group, which makes it a powerful reagent in various chemical reactions .

Propriétés

Numéro CAS |

650-51-1 |

|---|---|

Formule moléculaire |

C2HCl3NaO2 |

Poids moléculaire |

186.37 g/mol |

Nom IUPAC |

sodium;2,2,2-trichloroacetate |

InChI |

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

Clé InChI |

AHFKXSVSQLNSSC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] |

SMILES canonique |

C(=O)(C(Cl)(Cl)Cl)O.[Na] |

Color/Form |

Yellow powder Colorless salt |

Densité |

Relative density (water = 1): 0.9 |

melting_point |

Decomposes at 165-200 °C |

| 650-51-1 | |

Description physique |

HYGROSCOPIC WHITE-TO-YELLOW POWDER. |

Pictogrammes |

Irritant; Environmental Hazard |

Solubilité |

In water = 1.2 kg/l at 25 °C Soluble in ethanol In methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °C) Solubility in water, g/100ml at 25 °C: 120 (very good) |

Synonymes |

Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |

Pression de vapeur |

0.1 mPa at 70 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)

![Technetium-99;2,2,5,5-tetramethyl-4-[2-[(2,2,5,5-tetramethyl-4-oxidofuran-3-yl)methylideneamino]ethyliminomethyl]furan-3-olate;tris(3-methoxypropyl)phosphane;chloride](/img/structure/B1261991.png)

![4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)

![N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1261994.png)

![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)